Ácido 5-metoxi-2-(1H-pirazol-1-IL)benzoico

Descripción general

Descripción

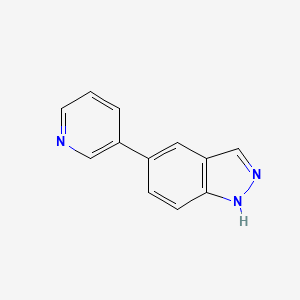

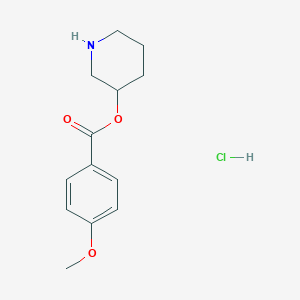

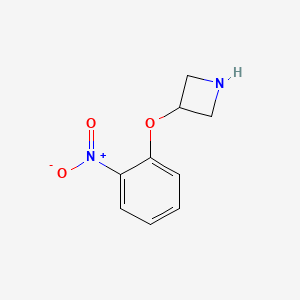

The compound “5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid” is a complex organic molecule that contains a benzene ring substituted with a methoxy group (OCH3) at the 5th position and a pyrazol group at the 2nd position. The benzoic acid moiety suggests that this compound has acidic properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which contributes to its stability and influences its chemical reactivity. The methoxy group is an electron-donating group, which can activate the benzene ring towards electrophilic aromatic substitution. The pyrazol group is a heterocyclic aromatic organic compound that contains two nitrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzoic acid could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The methoxy group might be involved in ether cleavage reactions under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group would likely make the compound acidic and polar, which could influence its solubility in different solvents .Aplicaciones Científicas De Investigación

Actividades antileishmaniales y antimaláricas

Los compuestos que llevan pirazol, como el “Ácido 5-metoxi-2-(1H-pirazol-1-IL)benzoico”, se han reconocido por sus potentes actividades antileishmaniales y antimaláricas. La investigación ha demostrado que estos compuestos se pueden sintetizar y sus estructuras verificarse mediante diversas técnicas como FTIR y RMN, lo que indica su potencial en el desarrollo de tratamientos para estas enfermedades .

Propiedades anticancerígenas

Se sabe que la estructura central de pirazol contribuye a una mejor inhibición del crecimiento en las células cancerosas, como las células PC-3, que son un modelo para el cáncer de próstata. Esto sugiere que el “this compound” puede tener aplicaciones en la investigación del cáncer, particularmente en la síntesis de compuestos con propiedades anticancerígenas .

Agentes antivirales, antifúngicos y antiinflamatorios

Los compuestos con un grupo pirazol se han investigado intensamente por su eficacia como agentes antivirales, antifúngicos y antiinflamatorios. Esto implica que el “this compound” podría explorarse por su posible uso en el tratamiento clínico de estas afecciones .

Efectos neuroprotectores

Los derivados de pirazolina, que están estrechamente relacionados con los pirazoles, se han estudiado por sus efectos neuroprotectores. Se ha demostrado que influyen en la actividad enzimática y los niveles de estrés oxidativo en el cerebro, lo que podría ser indicativo del potencial neuroprotector del “this compound” en la investigación neurológica .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-methoxy-2-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-8-3-4-10(9(7-8)11(14)15)13-6-2-5-12-13/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIHMOIUVBGYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269999 | |

| Record name | 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214622-45-3 | |

| Record name | 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214622-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine](/img/structure/B1395075.png)

![3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)methylidene]-1,2-oxazol-5-one](/img/structure/B1395079.png)

![1-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1395083.png)

![1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol](/img/structure/B1395084.png)